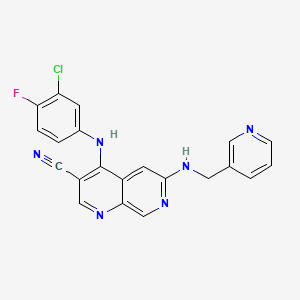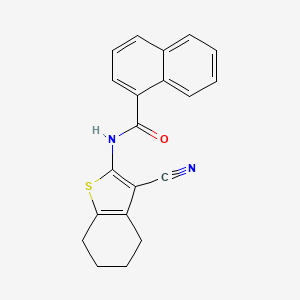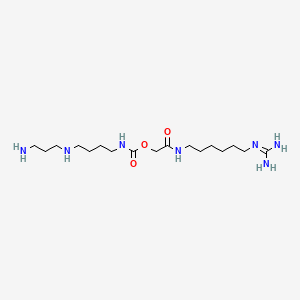
Tresperimus
Vue d'ensemble
Description
Tresperimus is a stable immunosuppressive analog of 15-deoxyspergualin (DSG) obtained by organic chemical synthesis . It was initially developed as an antitumor agent . Tresperimus has been designed to be chemically stable in aqueous solution . It controls alloreactivity in a fully major histocompatibility complex (MHC) mismatched .
Molecular Structure Analysis
The molecular formula of Tresperimus is C17H37N7O3.3ClH . The exact molecular structure is not provided in the search results. For a detailed molecular structure, resources like PubChem or a similar chemical database could be consulted.
Chemical Reactions Analysis
Tresperimus is mainly eliminated through an extensive nonhepatic metabolism, in which the oxidative deamination of the primary amine of the drug takes a preponderant part . Human plasma semicarbazide-sensitive amine oxidase (SSAO) has been demonstrated to catalyze this reaction .
Applications De Recherche Scientifique
Tresperimus in Cord Blood Stem Cell Differentiation
Tresperimus, an analogue of 15-deoxyspergualin, shows promise in supporting clonogenesis in cultured CD34+ cord blood stem cells. A study found that a low dose of tresperimus (0.5 microg/ml) supports normal myelopoiesis, erythropoiesis, and megakaryopoiesis, while higher doses inhibited clonogenesis in a dose-dependent manner, a process which was reversible upon drug withdrawal. This highlights tresperimus's potential in clinical scenarios such as preventing graft-versus-host disease in allogeneic bone marrow transplantation recipients (El Marsafy, Dutartre, & Gluckman, 2001).
Tresperimus in Autoimmune Uveoretinitis
A study investigating the efficacy of tresperimus in experimental autoimmune uveoretinitis (EAU) found that intravitreal administration of tresperimus effectively reduced inflammation, retinal damage, and blood ocular barrier permeability. It modulated the expression of inflammatory cytokines and molecules involved in immune responses, indicating its potential as an immunosuppressive agent for intraocular inflammation (Bousquet et al., 2011).
Tresperimus for Transplant Tolerance Induction
Tresperimus is effective in inducing transplant tolerance, offering advantages over traditional immunosuppressive drugs. It differs from cyclosporin in its ability to induce donor-specific tolerance without compromising immunity to third-party antigens. Tresperimus's mechanism involves binding to Hsc70, affecting the nuclear localisation of NF-κB, critical in T-cell co-stimulation and B-cell activation. This unique action may aid in preventing transplant rejection and graft-versus-host disease (Simpson, 2001).
Tresperimus in Expanding Cord Blood Cells
Tresperimus also impacts the ex vivo expansion of primitive human cord blood CD34+CD38- cells. It was found to preserve these cells in a state of high potentiality while limiting the number of their differentiated progeny. This finding is significant in the context of hematopoietic progenitors, as it highlights tresperimus's role in potentially influencing long-term hematopoiesis and its use in preventing graft-versus-host disease (El Marsafy, Dutartre, & Gluckman, 2002).
Propriétés
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBMFPUTQOHXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166968 | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tresperimus | |
CAS RN |
160677-67-8 | |
| Record name | Tresperimus [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRESPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



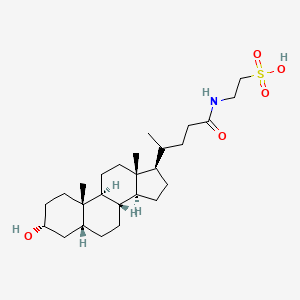
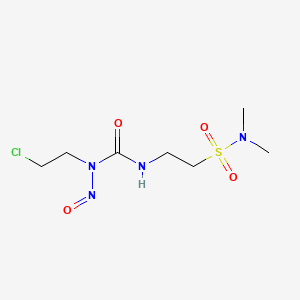
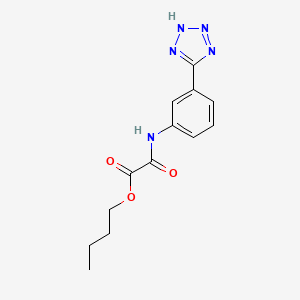
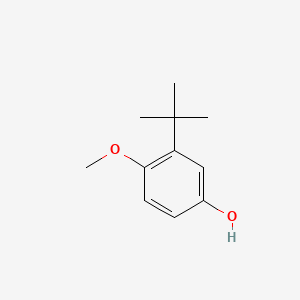
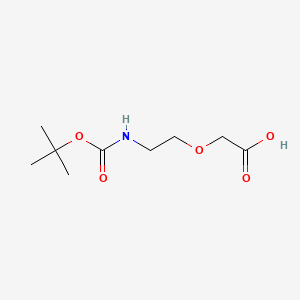
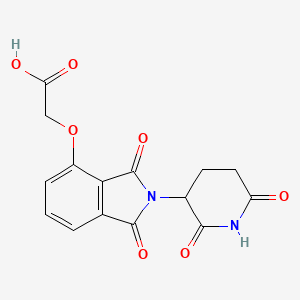
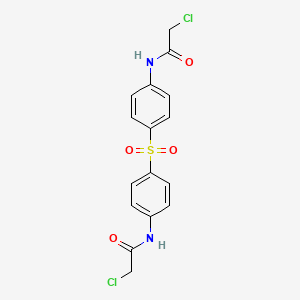
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
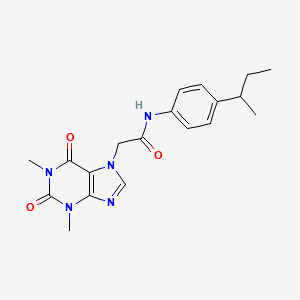
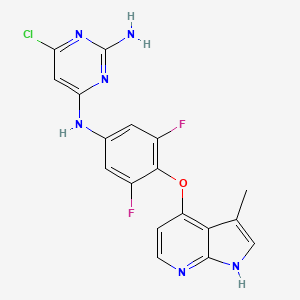
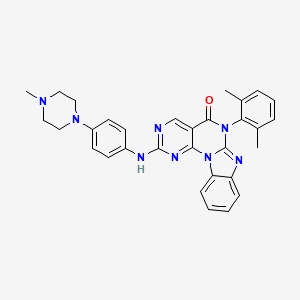
![3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine](/img/structure/B1682953.png)
